molecular formula C23H22N4O2 B10937053 1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10937053
M. Wt: 386.4 g/mol
InChI Key: XZYKFLLADCDZRP-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a benzyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the benzyl and methoxyphenyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the benzyl and methoxyphenyl groups through substitution reactions using suitable reagents and catalysts.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or platinum catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified benzyl or methoxyphenyl groups.

Scientific Research Applications

1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological processes.

    Receptor Modulation: Interacting with receptors to modulate their activity and downstream signaling pathways.

    Apoptosis Induction: Inducing apoptosis in certain cell types through specific molecular mechanisms.

Comparison with Similar Compounds

1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    This compound: Exhibits similar structural features but may have different functional groups or substituents.

    Pyrazoloquinolines: Compounds with a similar pyrazolo[3,4-b]pyridine core but different substituents.

    Indole Derivatives: Compounds with an indole core that may exhibit similar biological activities.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

1-benzyl-N-(2-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O2/c1-15-13-18(23(28)25-19-11-7-8-12-20(19)29-3)21-16(2)26-27(22(21)24-15)14-17-9-5-4-6-10-17/h4-13H,14H2,1-3H3,(H,25,28)

InChI Key

XZYKFLLADCDZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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